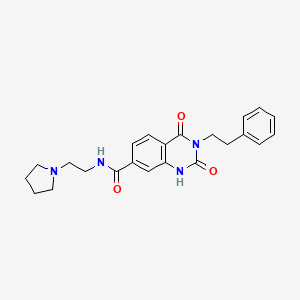

2,4-dioxo-3-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

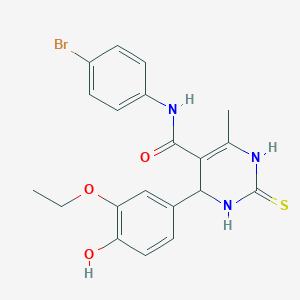

The compound undergoes synthesis through a multi-step reaction sequence involving ethyl acetoacetate, various araldeliydes, and ammonia, among other steps, to yield the final product. The synthetic pathway includes the formation of intermediates such as diethyl 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and subsequent transformations to achieve the desired quinazoline derivatives (Dangi et al., 2010).

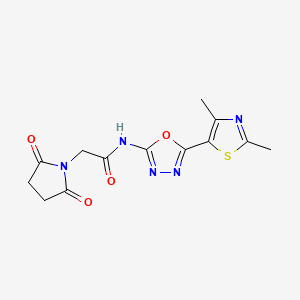

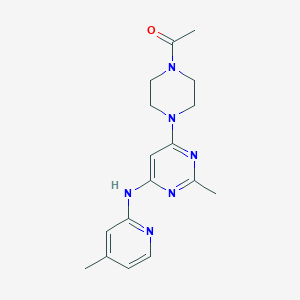

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tetrahydroquinazoline core, substituted with specific functional groups that contribute to its unique properties. These structures were confirmed through various analytical methods, including IR, 1H NMR, and mass spectral data, ensuring the accuracy of the synthesized compounds (Dangi et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse, including acylation reactions that lead to the formation of enamino ketones and other derivatives. These reactions open up new avenues for modifying the compound to explore its chemical properties further (Mikhailovskii et al., 2013).

Physical Properties Analysis

Although specific details on the physical properties of this compound are not directly provided, these can typically be inferred from its molecular structure and synthetic pathways. Factors such as solubility, melting point, and stability are crucial for understanding how this compound behaves under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with N-nucleophiles and behavior under various conditions, have been explored. These properties are pivotal for potential applications in designing new materials or drugs, excluding the specifics of drug use and dosage as requested (Mikhailovskii et al., 2013).

Applications De Recherche Scientifique

Heterocyclic Derivative Syntheses

Heterocyclic compounds, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These syntheses involve prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under specific conditions, producing a variety of derivatives with potential applications in medicinal chemistry and material science (Bacchi et al., 2005).

Chain Extension in Polymer Chemistry

Research into the chain extension of carboxy-terminated aliphatic polyamides and polyesters has been conducted using arylene and pyridylene bisoxazolines. This process yields high-molar mass polymers, indicating applications in the development of advanced polymeric materials with enhanced properties (Néry et al., 2004).

Organic Synthesis Mechanisms

Studies have explored the reactions of lead tetra-acetate with dicarboxylic acid amides, leading to the formation of pyrimidine-iones and related compounds. Such reactions provide insight into organic synthesis mechanisms and the potential for creating novel organic compounds with varied applications (Beckwith & Hickman, 1968).

Computational Chemistry

The one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives has been described, with computational studies supporting the elucidation of the reaction mechanisms. This research highlights the role of computational chemistry in understanding and optimizing chemical syntheses (Guleli et al., 2019).

Redox-Annulations in Cyclic Amines

Research on the redox-annulations of cyclic amines with α,β-unsaturated aldehydes and ketones has been conducted, revealing pathways to synthesize ring-fused pyrrolines. Such studies contribute to the field of organic chemistry by providing new methods for constructing complex heterocyclic structures (Kang et al., 2015).

Propriétés

IUPAC Name |

2,4-dioxo-3-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c28-21(24-11-15-26-12-4-5-13-26)18-8-9-19-20(16-18)25-23(30)27(22(19)29)14-10-17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPJAFXNQKLHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-3-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)

![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)